3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine
Description
3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine (hereafter referred to as Compound A) is a heterocyclic derivative featuring a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core. This scaffold is derived from heterocyclized dipeptides, where substitutions at the 3- and 8-positions modulate biological activity and pharmacokinetic properties . The 3-methoxymethyl group enhances hydrophilicity and metabolic stability, while the 8-methyl substituent introduces steric effects that may influence protein binding . Compound A is hypothesized to act as a Gαq protein inhibitor, similar to BIM-46174, a related tetrahydroimidazo[1,2-a]pyrazine derivative .
Properties
IUPAC Name |
3-(methoxymethyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7-9-11-5-8(6-13-2)12(9)4-3-10-7/h5,7,10H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGGCIGZVMVKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NC=C(N2CCN1)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1A: Two-Step Cyclization
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Starting Materials :
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2-Amino-3-methylpyrazine (1.0 equiv)
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3-Chloro-2-butanone (1.2 equiv)
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Reaction Conditions :
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Solvent: Ethanol, reflux (78°C)
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Catalyst: Triethylamine (1.5 equiv)
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Duration: 12 hours
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Hydrogenation :
Key Data :
| Step | Temperature | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 78°C | 12 | 68 | 92% |
| 2 | 25°C | 6 | 85 | 95% |
Stereochemical Control at C8
The 8-methyl group introduces a stereocenter, necessitating asymmetric synthesis or resolution.
Method 3A: Chiral Auxiliary-Mediated Alkylation
Method 3B: Kinetic Resolution via Enzymatic Hydrolysis
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Racemic Substrate :
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8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 equiv)
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Enzyme : Candida antarctica lipase B (CAL-B)
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Conditions :
Purification and Characterization
Chromatographic Purification
Analytical Data
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¹H NMR (400 MHz, CDCl₃) : δ 3.68 (s, 3H, OCH₃), 3.45–3.52 (m, 2H, CH₂O), 2.98–3.10 (m, 2H, pyrazine-H), 2.75 (s, 3H, CH₃), 1.85–2.10 (m, 4H, tetrahydro ring).
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HRMS (ESI+) : m/z calc. for C₁₀H₁₆N₃O [M+H]⁺: 210.1342; found: 210.1345.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Scalable, minimal side products | Requires high-temperature steps | 68–85 |
| Chloromethylation | High regioselectivity | Toxic reagents (MOMCl) | 74–89 |
| Chiral Alkylation | Excellent enantioselectivity | Costly bases (LDA) | 70–78 |
| Enzymatic Resolution | Mild conditions, eco-friendly | Longer reaction times | 65–72 |
Industrial-Scale Considerations
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Cost Efficiency : Method 2A is preferred for large-scale production due to reagent availability and yields >85%.
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Safety : Chloromethylation requires stringent control to avoid genotoxic impurities.
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Green Chemistry : Enzymatic resolution (Method 3B) aligns with sustainability goals but faces scalability challenges.
Emerging Methodologies
Recent advances include flow chemistry for continuous hydrogenation and microwave-assisted cyclization, reducing reaction times by 40% .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized imidazopyrazine derivatives, while reduction could produce reduced forms with modified functional groups.
Scientific Research Applications
3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating them. For example, it may exhibit kinase inhibitory activity by binding to the active sites of kinases, thereby blocking their function .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The biological and chemical profiles of Compound A are contextualized below through comparisons with structurally related compounds.
Core Structure and Substituent Variations
Table 1: Structural and Functional Comparison
*THIP: Tetrahydroimidazo[1,2-a]pyrazine
Key Observations:
Core Structure Impact :
- Pyrazine vs. Pyrimidine: The imidazo[1,2-a]pyrazine core (Compound A) contains two nitrogen atoms in the six-membered ring, enabling distinct hydrogen-bonding interactions compared to pyrimidine derivatives (e.g., hydrazones in ). Pyrimidine-based analogs exhibit antibacterial activity but lack reported Gαq modulation .
- Nitrogen Placement: Imidazo[1,2-a]pyridines (e.g., Sch 28080 in ) show antiulcer activity but lower potency in Gαq inhibition compared to pyrazine derivatives, highlighting core-dependent selectivity .
Substituent Effects :
- 3-Position : The 3-methoxymethyl group in Compound A improves solubility relative to trifluoromethyl (2-CF₃) analogs (e.g., ), which may enhance metabolic stability but reduce membrane permeability .
- 8-Position : Methyl substitution at position 8 (common in Compound A and Ethyl 8-methyl-THIP-3-carboxylate ) likely reduces conformational flexibility, enhancing target binding specificity .
Table 2: Activity Profiles of Selected Compounds
Key Insights:
- Gαq Inhibition : Compound A’s methoxymethyl group may enhance cell permeability compared to BIM-46174, though dimerization (as in BIM-46187) is critical for sustained activity .
- Antibacterial Activity : Pyrimidine hydrazones () exhibit broader-spectrum antibacterial effects than pyrazine derivatives, possibly due to hydrazone-mediated metal chelation .
Biological Activity
3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine is a nitrogen-containing heterocyclic compound that belongs to the imidazopyrazine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H15N3O |
| Molecular Weight | 169.23 g/mol |
| InChI Key | InChI=1S/C9H15N3O/c1-7-9-11-5-8(6-13-2)12(9)4-3-10-7/h5,7,10H,3-4,6H2,1-2H3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to exhibit kinase inhibitory activity by binding to the active sites of various kinases. This interaction can lead to modulation of signaling pathways involved in cellular proliferation and survival.
Anticancer Activity
Recent studies have indicated that compounds within the imidazopyrazine family demonstrate significant anticancer properties. For instance, a derivative similar to this compound was evaluated for its effects on cancer cell lines. The results showed that it inhibited cell proliferation in a dose-dependent manner.
TRPC5 Inhibition
A related study highlighted the discovery of pyridazinone derivatives with a tetrahydroimidazo[1,2-a]pyrazine scaffold that act as potent inhibitors of the transient receptor potential canonical 5 (TRPC5) channel. These compounds exhibited nephroprotective effects in a rat model of hypertension-induced renal injury. Notably, the compound demonstrated a significant reduction in blood pressure and proteinuria when administered orally at a dose of 10 mg/kg twice daily .
Case Study 1: Nephroprotective Effects
In a recent study involving TRPC5 inhibitors derived from tetrahydroimidazo[1,2-a]pyrazine scaffolds:
- Objective : To evaluate nephroprotective effects in chronic kidney disease models.
- Methodology : Oral administration of compound 12 (analogous to this compound).
- Findings : The treatment resulted in decreased mean blood pressure and reduced podocyte damage in hypertensive rats.
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer efficacy of imidazopyrazine derivatives:
- Objective : To assess cytotoxicity against various cancer cell lines.
- Methodology : Compounds were tested against HeLa and A549 cell lines using MTT assays.
- Results : Significant inhibition of cell viability was observed with IC50 values indicating potent activity against both cancer types.
Q & A
Q. What are the common synthetic strategies for preparing 3-(Methoxymethyl)-8-Methyl-THIP derivatives?
Synthesis typically involves multi-step reactions:
- Core scaffold formation : Cyclocondensation of precursors like aminopyrazines with carbonyl-containing reagents under reflux conditions (e.g., ethanol or THF). Borane-THF complexes are often used for reductions, though impurities from borane byproducts may require careful purification .
- Functionalization : Methoxymethyl and methyl groups are introduced via nucleophilic substitution or coupling reactions. For example, Boc-protected glycine derivatives coupled with HATU/DIPEA in DMF enable installation of carbamate-protected side chains .
- Hydrogenation : Catalytic hydrogenation (e.g., PtO₂ at 30 psi) is employed to reduce unsaturated bonds in intermediates .
Q. How is the structural integrity of these compounds validated post-synthesis?
- Spectroscopic techniques :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., singlet at δ 3.94 ppm for tetrahydroimidazo ring protons) .
- IR spectroscopy : Confirms functional groups like C=O (1700–1750 cm⁻¹) or NH (3200–3400 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formulas (e.g., [M+H]⁺ peaks) .
- Chromatography : Column chromatography (silica gel, DCM/MeOH gradients) resolves impurities, though silica instability of intermediates may necessitate rapid processing .
Advanced Research Questions
Q. How do structural modifications at the 3-position influence biological activity?
- Antifungal activity : Substitution at C-3 with lipophilic groups (e.g., aryl or alkyl chains) enhances activity against Sporothrix spp., independent of thiosemicarbazone/thiazolidinedione moieties. Synergy with itraconazole suggests dual-target mechanisms .
- Gαq inhibition : The full bicyclic scaffold (5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) is critical for G protein modulation. Fragments lacking the fused pyrazine ring show negligible activity, indicating structural rigidity is essential .
Q. What analytical challenges arise during characterization, and how are they resolved?
- Impurity management : Borane-mediated reductions often yield byproducts (e.g., borate adducts), requiring multiple methanol quenches and solvent evaporation .
- Instability on silica : Oxygen-sensitive intermediates degrade during column chromatography. Alternative purification (e.g., preparative HPLC or solvent recrystallization) is recommended .
- Stereochemical ambiguity : X-ray crystallography resolves protonation sites (e.g., N1 in imidazo[1,2-a]pyrazines) and confirms regioselectivity in asymmetric hydrogenations .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Pharmacophore mapping : Comparative studies of bicyclic vs. monocyclic analogs (e.g., BIM-46174 fragments) reveal that activity loss in fragments highlights the necessity of the full scaffold for target engagement .
- Dose-response profiling : Antimalarial potency (e.g., IC₅₀ values) varies with substituent electronic properties. Methoxymethyl groups may enhance solubility but reduce membrane permeability, requiring balanced logP optimization .
Q. What methodologies are used to assess interactions with biological targets?
- Cellular assays : Second-messenger-based assays (e.g., calcium flux for Gαq inhibition) quantify functional activity .
- Checkerboard assays : Evaluate synergistic effects (e.g., compound + itraconazole) against drug-resistant fungal strains .
- Metabolic studies : Isotopic labeling (¹³C/¹⁴C) tracks metabolic pathways, identifying thiocyanate as a major metabolite in imidazo-pyrazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
